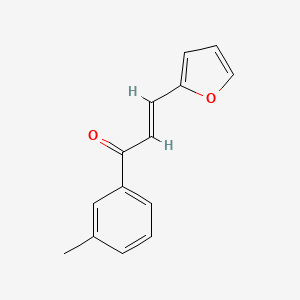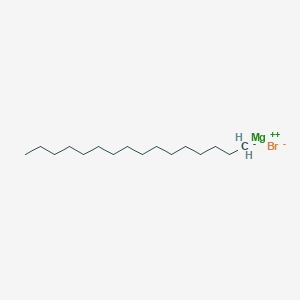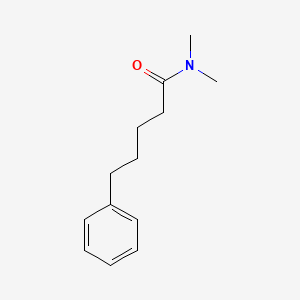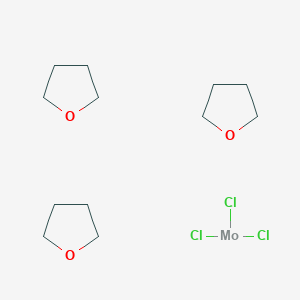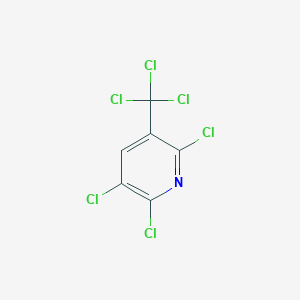
2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCMP) is a synthetic organic compound that has been widely investigated due to its unique properties and potential applications. TCMP is an aromatic compound with a molecular formula of C7H3Cl3N, and is a colorless, crystalline solid with a melting point of 167°C and a boiling point of 248°C. It is insoluble in water and soluble in organic solvents such as ethanol and acetone.
科学的研究の応用
2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% has been studied extensively in the scientific literature due to its unique properties and potential applications. It has been used in a wide range of research applications, including in the synthesis of novel compounds, in the development of new catalysts, and as a reagent in organic synthesis. Additionally, 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% has been studied for its potential use in the synthesis of pharmaceuticals, as a flame retardant, and as an insecticide.
作用機序
The mechanism of action of 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% is not fully understood, but it is believed to involve the formation of a covalent bond between the trichloromethyl group and the aromatic ring of the pyridine moiety. This covalent bond is thought to be responsible for the unique properties of 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98%, such as its high solubility in organic solvents and its reactivity towards other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% are not fully understood. However, it has been reported to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 and NADPH-cytochrome c reductase. Additionally, it has been reported to have a toxic effect on certain bacteria and fungi.
実験室実験の利点と制限
The use of 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% in laboratory experiments has several advantages. It is a relatively inexpensive and widely available compound, and it is relatively stable and easy to handle. Additionally, it is soluble in a variety of organic solvents, making it suitable for use in a range of applications. However, it is important to note that 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% is a toxic compound and should be handled with caution.
将来の方向性
The potential applications of 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% are still being explored. One potential future direction is the development of new catalysts based on 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% for use in organic synthesis. Additionally, 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% could be explored as a potential flame retardant and insecticide. Furthermore, further research could be conducted on the biochemical and physiological effects of 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98%, as well as its potential use in the synthesis of pharmaceuticals. Finally, further research could be conducted on the mechanism of action of 2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% and its potential applications in other areas of research.
合成法
2,3,6-Trichloro-5-(trichloromethyl)pyridine, 98% can be synthesized by a variety of methods, including the reaction of 2,3,5-trichloropyridine with trichloromethyl chloride in the presence of a base. Alternatively, it can be synthesized by the reaction of 2,3,5-trichloropyridine with trichloromethyl chloride in the presence of a base and a catalyst.
特性
IUPAC Name |
2,3,6-trichloro-5-(trichloromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl6N/c7-3-1-2(6(10,11)12)4(8)13-5(3)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRPBTXNKBYTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

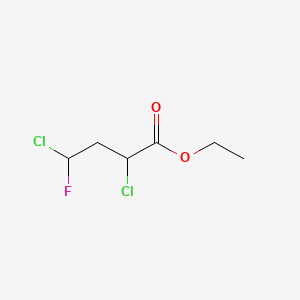
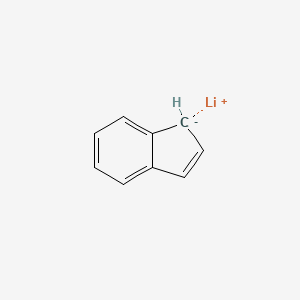
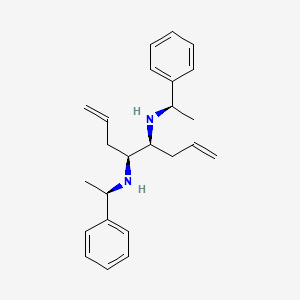

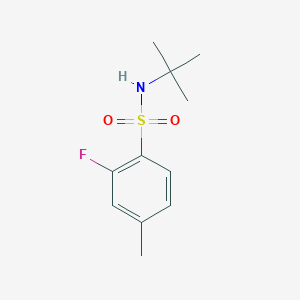
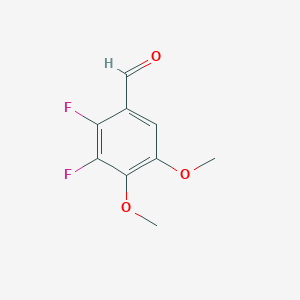
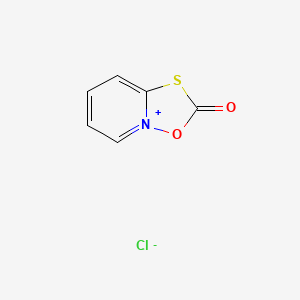
![7,7-Dibromodispiro[2.0.2⁴.1³]heptane](/img/structure/B6317104.png)
